molecular formula C21H26N2 B3856578 1-benzyl-N-(2,3-dihydro-1H-inden-5-yl)-4-piperidinamine

1-benzyl-N-(2,3-dihydro-1H-inden-5-yl)-4-piperidinamine

Cat. No. B3856578
M. Wt: 306.4 g/mol
InChI Key: KMSDSQXDJKUOJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-N-(2,3-dihydro-1H-inden-5-yl)-4-piperidinamine, also known as GBR 12909, is a potent and selective dopamine reuptake inhibitor. It belongs to the phenyltropane class of compounds and has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

1-benzyl-N-(2,3-dihydro-1H-inden-5-yl)-4-piperidinamine 12909 acts by inhibiting the reuptake of dopamine, a neurotransmitter involved in the regulation of mood, motivation, and reward. By blocking the reuptake of dopamine, 1-benzyl-N-(2,3-dihydro-1H-inden-5-yl)-4-piperidinamine 12909 increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission.
Biochemical and Physiological Effects
1-benzyl-N-(2,3-dihydro-1H-inden-5-yl)-4-piperidinamine 12909 has been shown to have a number of biochemical and physiological effects. It increases the release of dopamine in the nucleus accumbens, a brain region involved in reward and motivation. It also increases the activity of dopaminergic neurons in the prefrontal cortex, a brain region involved in executive function and decision-making.

Advantages and Limitations for Lab Experiments

1-benzyl-N-(2,3-dihydro-1H-inden-5-yl)-4-piperidinamine 12909 has several advantages for use in lab experiments. It is a highly selective dopamine reuptake inhibitor, which makes it a useful tool for studying the role of dopamine in various neurological and psychiatric disorders. However, it also has some limitations, such as its potential for abuse and dependence, which must be taken into account when designing experiments.

Future Directions

There are several future directions for research on 1-benzyl-N-(2,3-dihydro-1H-inden-5-yl)-4-piperidinamine 12909. One area of research is the development of more selective and potent dopamine reuptake inhibitors for use in the treatment of various neurological and psychiatric disorders. Another area of research is the investigation of the potential therapeutic applications of 1-benzyl-N-(2,3-dihydro-1H-inden-5-yl)-4-piperidinamine 12909 in other disorders, such as schizophrenia and bipolar disorder. Additionally, research on the long-term effects of 1-benzyl-N-(2,3-dihydro-1H-inden-5-yl)-4-piperidinamine 12909 on the brain and behavior is needed to fully understand its potential as a therapeutic agent.

Scientific Research Applications

1-benzyl-N-(2,3-dihydro-1H-inden-5-yl)-4-piperidinamine 12909 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has shown promising results in the treatment of cocaine addiction, Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and depression.

properties

IUPAC Name

1-benzyl-N-(2,3-dihydro-1H-inden-5-yl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2/c1-2-5-17(6-3-1)16-23-13-11-20(12-14-23)22-21-10-9-18-7-4-8-19(18)15-21/h1-3,5-6,9-10,15,20,22H,4,7-8,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSDSQXDJKUOJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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